

# P7170 Inhibitor: A Technical Guide to its Mechanism of Action

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## Compound of Interest

Compound Name: P7170

Cat. No.: B609811

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This technical guide provides an in-depth overview of the mechanism of action of **P7170**, a novel small molecule inhibitor. **P7170** exhibits a unique profile by targeting both the mTORC1/mTORC2 signaling pathways and the Activin Receptor-Like Kinase 1 (ALK1), leading to potent antitumor and antiangiogenic activities.<sup>[1][2][3]</sup> This dual inhibition differentiates **P7170** from other mTOR inhibitors and marks it as a promising candidate for clinical development in oncology.<sup>[1]</sup>

## Core Mechanism of Action: Dual Inhibition of mTOR and ALK1

**P7170** is an orally efficacious compound that exerts its therapeutic effects through the simultaneous inhibition of two critical pathways involved in cancer progression:

- **mTORC1 and mTORC2 Inhibition:** The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is frequently upregulated in various cancers.<sup>[1][2][3]</sup> **P7170** potently inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).<sup>[1]</sup>
  - Inhibition of mTORC1 leads to the reduced phosphorylation of downstream effectors such as p70S6K and 4EBP1, resulting in the suppression of protein synthesis and cell cycle arrest at the G1-S phase.<sup>[1]</sup>

- Inhibition of mTORC2 is evidenced by the decreased phosphorylation of Akt at the Ser473 residue, which disrupts a key survival signal for cancer cells and can induce apoptosis.[\[1\]](#)
- ALK1 Inhibition: Activin receptor-like kinase 1 (ALK1), a member of the TGFβ receptor family, is a key regulator of angiogenesis.[\[1\]](#)[\[2\]](#) **P7170** is a strong inhibitor of ALK1, and this activity is primarily responsible for its significant antiangiogenic effects.[\[1\]](#) This has been demonstrated in various in vitro and in vivo models, including HUVEC tube formation, rat aorta ring assays, and Matrigel plug assays.[\[1\]](#)[\[2\]](#)

The combined inhibition of mTOR and ALK1 pathways results in a multifaceted attack on tumors, simultaneously curbing cancer cell proliferation and survival while cutting off their blood supply.

## Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory activity of **P7170** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of **P7170**

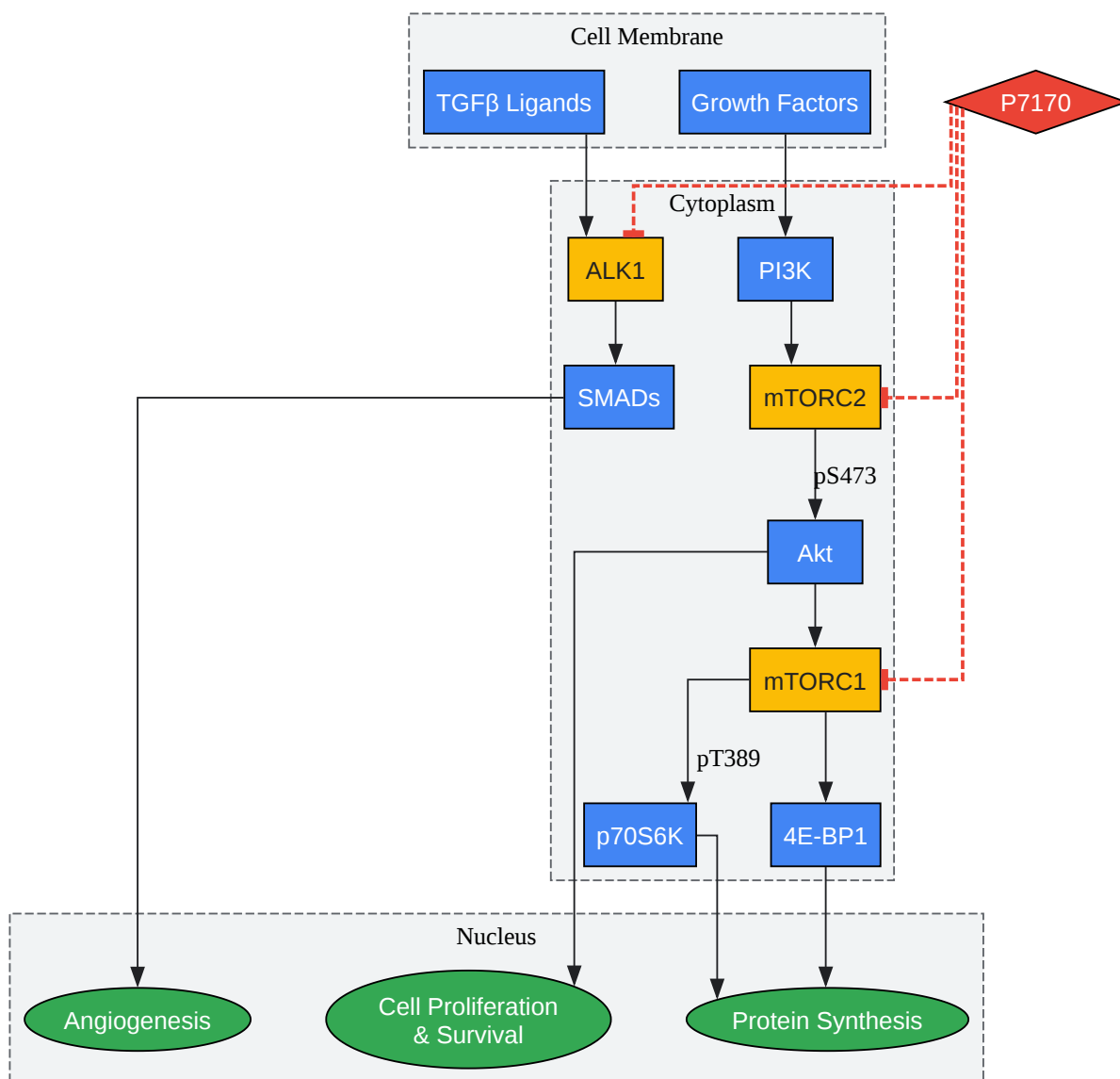
Target/Assay	Cell Line	IC50 Value	Reference
p-p70S6K (T389) Phosphorylation	Multiple	< 10 nmol/L	<a href="#">[1]</a> <a href="#">[2]</a>
p-Akt (S473) Phosphorylation	Multiple	< 10 nmol/L	<a href="#">[1]</a> <a href="#">[2]</a>
pS6 (Ser235/236)	PC3	2.7 nmol/L	<a href="#">[2]</a>
pAkt (Ser473)	PC3	12.4 nmol/L	<a href="#">[2]</a>
Cell Growth Inhibition	Various Cancer Cell Lines	2 - 22 nmol/L	<a href="#">[2]</a>
Clonogenic Growth (Mean IC70)	99 Patient-Derived Cell Lines	115 nmol/L	<a href="#">[2]</a>

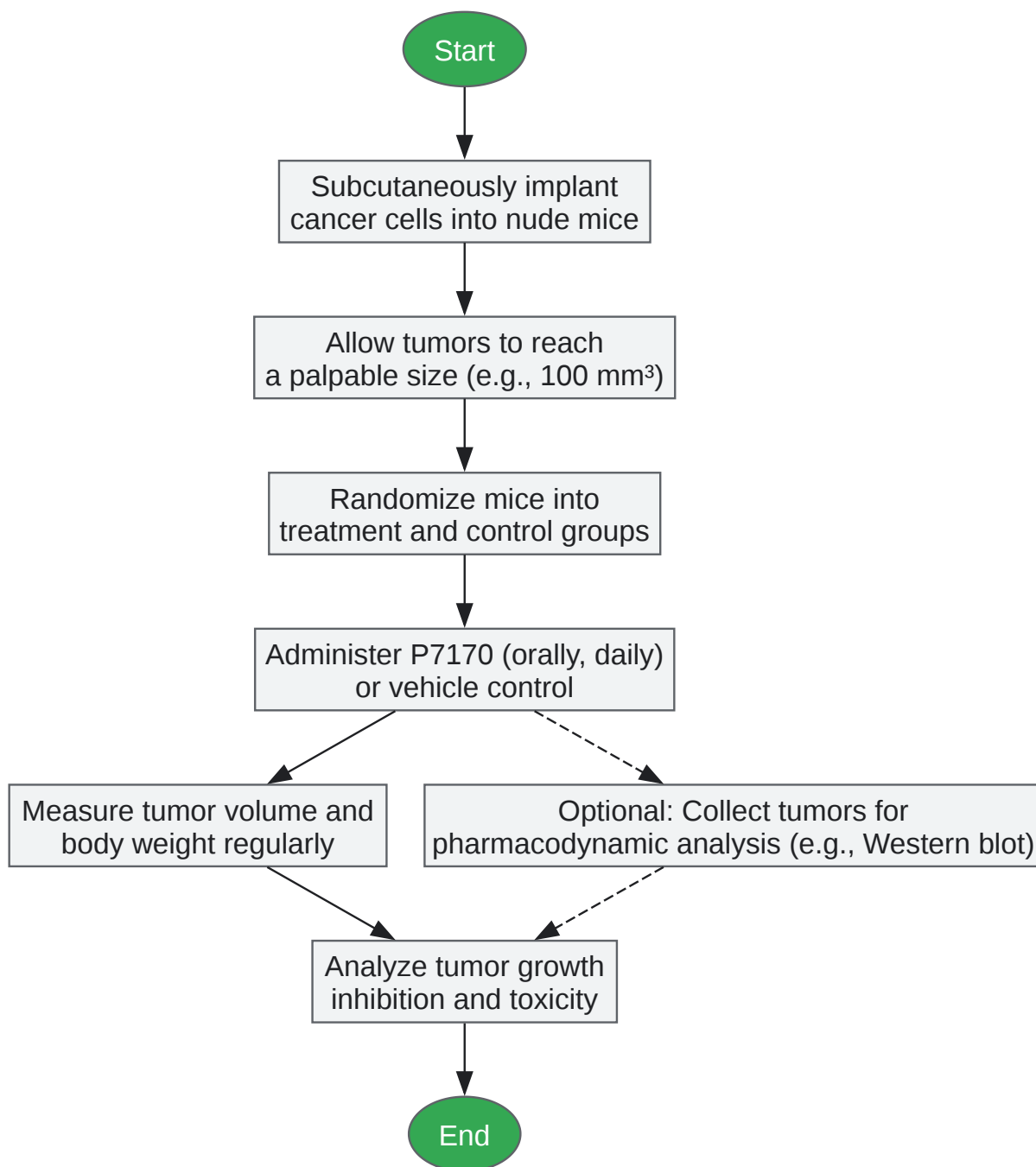
Table 2: In Vivo Efficacy of **P7170** in Xenograft Models

Tumor Type	Animal Model	Dose	Tumor Growth Inhibition	Reference
Prostate (PC3)	Nude Mice	3 mg/kg (oral, daily)	28%	<a href="#">[2]</a>
Prostate (PC3)	Nude Mice	10 mg/kg (oral, daily)	67% (P < 0.002)	<a href="#">[2]</a>
Prostate (PC3)	Nude Mice	12.5 mg/kg (oral, daily)	60% (P < 0.001)	<a href="#">[2]</a>
Prostate (PC3)	Nude Mice	15 mg/kg (oral, daily)	76% (P < 0.0001)	<a href="#">[2]</a>
NSCLC	Nude Mice	20 mg/kg (oral, daily)	Significant	

## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using the DOT language to illustrate the key signaling pathways and experimental workflows.





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## References

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- 3. P7170, a novel inhibitor of mTORC1/mTORC2 and Activin receptor-like Kinase 1 (ALK1) inhibits the growth of non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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